

## A Comparative Analysis of Pegapamodutide and Tirzepatide: A Tale of Two Dual Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Pegapamodutide |           |
| Cat. No.:            | B10832559      | Get Quote |

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of dual incretin and glucagon receptor agonists, highlighting the distinct profiles of **Pegapamodutide** (a GLP-1/GCG dual agonist) and Tirzepatide (a GLP-1/GIP dual agonist).

### Introduction

The landscape of metabolic disease therapeutics is rapidly evolving, with multi-receptor agonists emerging as a highly promising class of drugs. This guide provides a detailed comparison of **Pegapamodutide** and Tirzepatide, two significant players in this field. It is crucial to note at the outset that while both are dual agonists, they target different combinations of receptors, leading to distinct physiological effects. **Pegapamodutide** is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors. In contrast, Tirzepatide is a dual agonist of the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. This fundamental difference in their mechanism of action is central to understanding their respective efficacy profiles.

### **Comparative Efficacy Data**

The following tables summarize the key efficacy data from clinical trials of **Pegapamodutide** and Tirzepatide. It is important to consider the differences in trial design, patient populations, and duration when interpreting these results.

### **Glycemic Control**



| Parameter                           | Pegapamodutide (Phase 2) [1][2][3]       | Tirzepatide (SURPASS-1)<br>[4][5][6][7][8]       |
|-------------------------------------|------------------------------------------|--------------------------------------------------|
| Baseline HbA1c                      | Not specified                            | 7.9%                                             |
| Change in HbA1c from Baseline       | -1.30% (mITT), -1.47% (per-<br>protocol) | -1.87% (5 mg), -1.89% (10<br>mg), -2.07% (15 mg) |
| % of Patients Achieving HbA1c ≤6.5% | 50%                                      | 81-86%                                           |
| Trial Duration                      | 30 weeks                                 | 40 weeks                                         |

**Weight Management** 

| Parameter                                  | Pegapamodutide (Phase 2) [1][2][3]         | Tirzepatide (SURMOUNT-1) [9][10][11][12][13]                                   |
|--------------------------------------------|--------------------------------------------|--------------------------------------------------------------------------------|
| Baseline Body Weight                       | Not specified                              | 104.8 kg                                                                       |
| Change in Body Weight from Baseline        | -4.4 kg (mITT), -5.5 kg (per-<br>protocol) | -16.0% (16 kg) at 5 mg,<br>-21.4% (22 kg) at 10 mg,<br>-22.5% (24 kg) at 15 mg |
| % of Patients Achieving ≥5%<br>Weight Loss | 38%                                        | Not specified in the same format                                               |
| Trial Duration                             | 30 weeks                                   | 72 weeks                                                                       |

# Experimental Protocols Pegapamodutide (OPK88003) Phase 2b Trial (NCT03406377)

This was a randomized, double-blind, placebo-controlled, dose-escalation trial designed to evaluate the efficacy, safety, and tolerability of **Pegapamodutide** in patients with type 2 diabetes.[1][2][3]

• Inclusion Criteria: Adult patients with type 2 diabetes who had inadequate glucose control with metformin and/or diet and exercise.[1][2][3]



- Exclusion Criteria: Not detailed in the available results.
- Randomization: Patients were randomized in a 1.75:1 ratio to receive either
   Pegapamodutide or a volume-matched placebo.[1][2][3]
- Dosing Schedule: The **Pegapamodutide** arm received a dose-escalation regimen starting at 20 mg once weekly for 4 weeks, followed by 40 mg once weekly for 4 weeks, and a final target dose of 70 mg once weekly for 22 weeks.[1][2][3]
- Primary Endpoint: The primary objective was to assess the change in hemoglobin A1c (HbA1c) from baseline to week 30.[3]
- Secondary Endpoints: Important secondary endpoints included the change in body weight from baseline to week 30 and the proportion of patients achieving a body weight loss of 5% or greater.[3]
- Statistical Analysis: The data were analyzed for the modified intent-to-treat (mITT)
  population, which included all patients who received at least one dose of the drug and had
  one post-baseline evaluation, using a mixed model for repeated measures (MMRM). A perprotocol analysis was also conducted on patients who completed at least 26 weeks of
  treatment.[1][2]

### Tirzepatide SURPASS-1 Trial (NCT03954834)

This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of Tirzepatide as monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise alone.[4][5][6][7][8]

- Inclusion Criteria: Adults (≥18 years) with type 2 diabetes, naïve to injectable diabetes therapy, with an HbA1c between 7.0% and 9.5%, and a BMI ≥23 kg/m ².[4]
- Exclusion Criteria: Use of any oral antihyperglycemic medications within the 3 months preceding screening.
- Randomization: Participants were randomly assigned in a 1:1:1:1 ratio to receive onceweekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo.



- Dosing Schedule: Tirzepatide was initiated at 2.5 mg once weekly and the dose was increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.
- Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at 40 weeks.
- Secondary Endpoints: Key secondary endpoints included the mean change in body weight from baseline, the percentage of patients achieving an HbA1c of less than 7.0%, and the percentage of patients achieving an HbA1c of 6.5% or less.[14]
- Statistical Analysis: The efficacy and safety of Tirzepatide were compared with placebo.

### **Tirzepatide SURMOUNT-1 Trial (NCT04184622)**

This was a Phase 3, multi-center, randomized, double-blind, placebo-controlled trial comparing the efficacy and safety of Tirzepatide to placebo for chronic weight management in adults without type 2 diabetes who have obesity or are overweight with at least one weight-related comorbidity.[9][10][11][12][13]

- Inclusion Criteria: Adults (≥18 years) with a BMI of ≥30 kg/m² or ≥27 kg/m² with at least one weight-related complication (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[9][11] Participants must have had at least one unsuccessful dietary effort to lose weight.[9]
- Exclusion Criteria: Diabetes, a change in body weight of more than 5 kg within 90 days before screening, previous or planned surgical treatment for obesity, and use of medication that promotes weight loss within 90 days prior to screening.[9]
- Randomization: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of Tirzepatide 5 mg, 10 mg, 15 mg, or placebo, as an adjunct to a reduced-calorie diet and increased physical activity.[9][11]
- Dosing Schedule: Tirzepatide was initiated at 2.5 mg weekly and increased by 2.5 mg every
   4 weeks until the assigned dose was reached.[9]
- Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline to week 72 and the percentage of participants achieving a weight reduction of



≥5% at week 72.[11]

• Statistical Analysis: The efficacy of the three doses of Tirzepatide was compared with placebo.

Signaling Pathways and Experimental Workflow Signaling Pathway of Pegapamodutide (GLP-1/GCG Dual Agonist)





Click to download full resolution via product page

Caption: Signaling pathway of **Pegapamodutide**, a GLP-1/GCG dual agonist.

### Signaling Pathway of Tirzepatide (GLP-1/GIP Dual Agonist)





Click to download full resolution via product page

Caption: Signaling pathway of Tirzepatide, a GLP-1/GIP dual agonist.

## Typical Experimental Workflow for a Clinical Trial of a Dual Agonist





Click to download full resolution via product page

Caption: A typical experimental workflow for a clinical trial of a dual agonist.



### Conclusion

Pegapamodutide and Tirzepatide represent innovative approaches to the treatment of metabolic diseases, each with a distinct mechanism of action. Pegapamodutide's dual agonism of GLP-1 and glucagon receptors offers a unique profile with potential benefits for both glycemic control and energy expenditure. Tirzepatide, through its dual agonism of GLP-1 and GIP receptors, has demonstrated robust efficacy in improving glycemic control and inducing significant weight loss. The choice between these or other multi-receptor agonists will ultimately depend on the specific therapeutic goals and patient characteristics. The detailed experimental protocols and efficacy data presented in this guide provide a foundation for researchers and clinicians to better understand and compare these novel therapeutic agents. As more data from ongoing and future clinical trials become available, a clearer picture of the relative merits of each approach will emerge, further refining the treatment paradigms for type 2 diabetes and obesity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. OPKO Reports Additional Oxyntomodulin, OPK-88003, Results From Phase 2 Diabetes and Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 3. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 6. A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Not Controlled With Diet and Exercise Alone American College of Cardiology [acc.org]
- 7. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial PubMed







[pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Lilly's tirzepatide delivered up to 22.5% weight loss in adults with obesity or overweight in SURMOUNT-1 [prnewswire.com]
- 12. drugtopics.com [drugtopics.com]
- 13. Lilly's tirzepatide delivered up to 22.5% weight loss in adults with obesity or overweight in SURMOUNT-1 | Eli Lilly and Company [investor.lilly.com]
- 14. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Pegapamodutide and Tirzepatide: A Tale of Two Dual Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832559#efficacy-of-pegapamodutide-compared-to-other-dual-glp-1-gip-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com